

A Comprehensive Technical Guide to 4-(2-Tetrahydropyranloxy)phenylboronic Acid

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Compound of Interest

4-(2-

Compound Name: *Tetrahydropyranloxy)phenylboronic acid*

Cat. No.: B153565

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CAS Number: 182281-01-2

This technical guide provides an in-depth overview of **4-(2-Tetrahydropyranloxy)phenylboronic acid**, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its applications, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Compound Properties

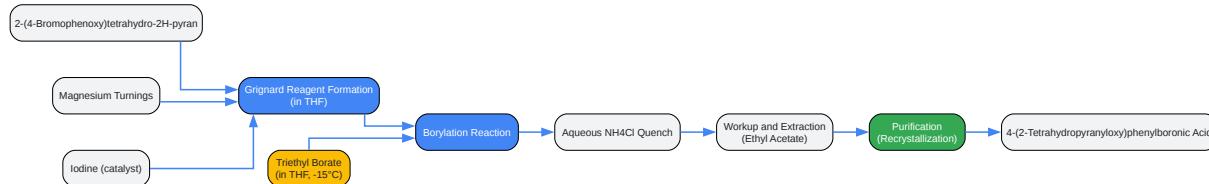
4-(2-Tetrahydropyranloxy)phenylboronic acid is an off-white to beige crystalline powder.^[1] Its key identifiers and physicochemical properties are summarized in the table below.

Property	Value
CAS Number	182281-01-2
Molecular Formula	C11H15BO4 ^[2] ^[3]
Molecular Weight	222.05 g/mol ^[3]
Appearance	White or off-white to beige crystalline powder ^[1] ^[2]
Purity	Typically ≥98% ^[2]
IUPAC Name	[4-(oxan-2-yl)oxy]phenylboronic acid ^[3]
Synonyms	(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid, 4-(2-Tetrahydropyran-2-yl)oxyphenylboronic acid, p-(THPO)C6H4B(OH)2
Storage	Sealed, dry, and stored at low temperatures, protected from light. ^[2]

Synthesis

The synthesis of **4-(2-Tetrahydropyran-2-yl)oxyphenylboronic acid** can be achieved through a Grignard reaction followed by borylation. A general and effective laboratory-scale protocol is detailed below.^[1]

Synthesis Workflow

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Caption: Synthesis workflow for **4-(2-Tetrahydropyryanyloxy)phenylboronic acid**.

Experimental Protocol

Materials:

- 2-(4-Bromophenoxy)tetrahydro-2H-pyran
- Magnesium powder
- Iodine crystals
- Tetrahydrofuran (THF), anhydrous
- Triethyl borate
- 10% aqueous ammonium chloride solution
- Ethyl acetate
- Hexane
- Anhydrous magnesium sulfate
- Saturated brine

Procedure:

- Grignard Reagent Formation: To a flask containing magnesium powder (97.2 mmol) and a small crystal of iodine, add 10 mL of anhydrous THF and stir.^[1] Slowly add a solution of 2-(4-bromophenoxy)tetrahydro-2H-pyran (97.2 mmol) in 40 mL of anhydrous THF.^[1] After the initial reaction subsides, reflux the mixture for 2 hours under a nitrogen atmosphere.^[1]
- Borylation: In a separate flask, dissolve triethyl borate (292 mmol) in 600 mL of anhydrous THF and cool the solution to -15°C under a nitrogen atmosphere.^[1] Cool the prepared Grignard reagent to 0°C and add it dropwise to the triethyl borate solution over 30 minutes.^[1] Maintain the reaction temperature at 0°C for an additional hour, during which a gray solid may precipitate.^[1]
- Quenching and Workup: Quench the reaction by adding 150 mL of a 10% aqueous ammonium chloride solution and stir the mixture at room temperature for 16 hours.^[1]
- Extraction and Purification: Extract the aqueous layer with ethyl acetate (200 mL).^[1] Wash the combined organic layers sequentially with water and saturated brine, then dry over anhydrous magnesium sulfate.^[1] Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain a crude solid.^[1]
- Recrystallization: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane (1:10 v/v) to yield **4-(2-tetrahydropyryloxy)phenylboronic acid** as a white solid (typical yield: ~83%).^[1]

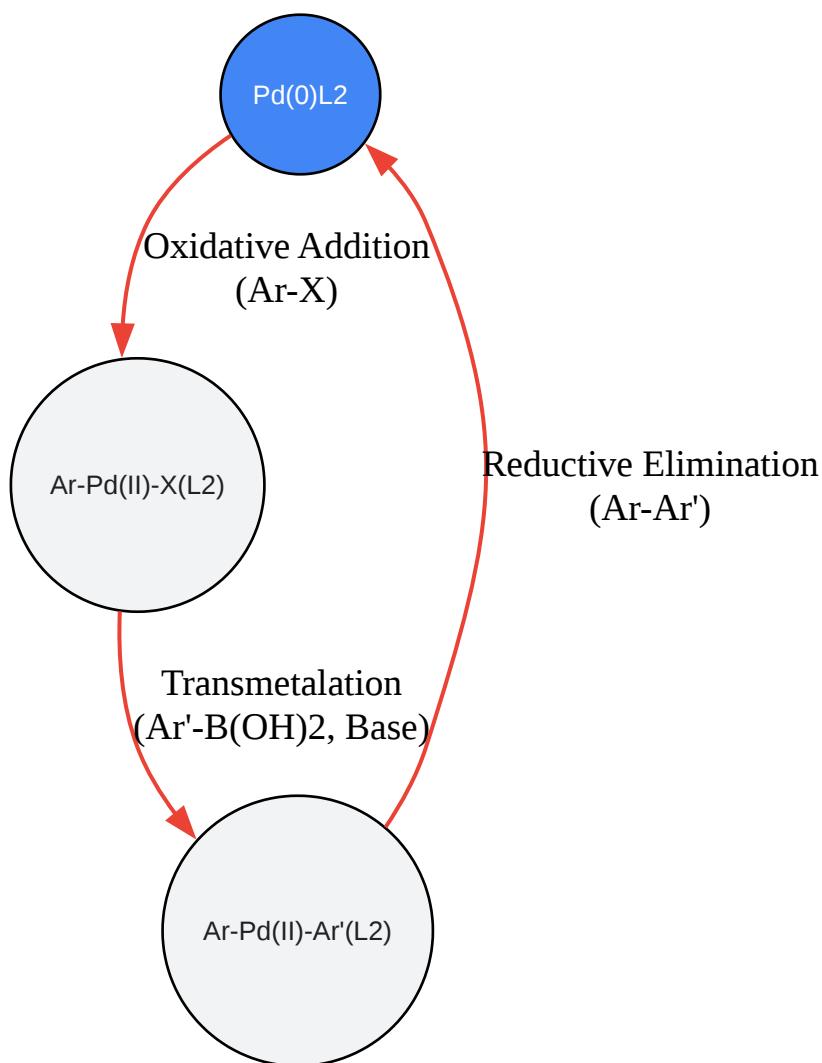
Applications in Organic Synthesis

4-(2-Tetrahydropyryloxy)phenylboronic acid is a valuable building block in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.^[4] In this reaction, the tetrahydropyryanyl (THP) group serves as a protecting group for the phenolic hydroxyl, which can be deprotected under acidic conditions post-coupling.

Catalytic Cycle:



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general representation and may require optimization for specific substrates.

Materials:

- Aryl halide (e.g., aryl bromide)
- **4-(2-Tetrahydropyran-2-yloxy)phenylboronic acid** (1.1 to 1.5 equivalents)

- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2 to 3 equivalents)
- Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

- Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), **4-(2-tetrahydropyryloxy)phenylboronic acid** (1.2 mmol), and the base (2.0 mmol).
- Solvent and Catalyst Addition: Add the chosen solvent system (e.g., toluene/water 4:1, 5 mL). Purge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Add the palladium catalyst (0.01-0.05 mmol) under the inert atmosphere.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Role in Drug Discovery and Development

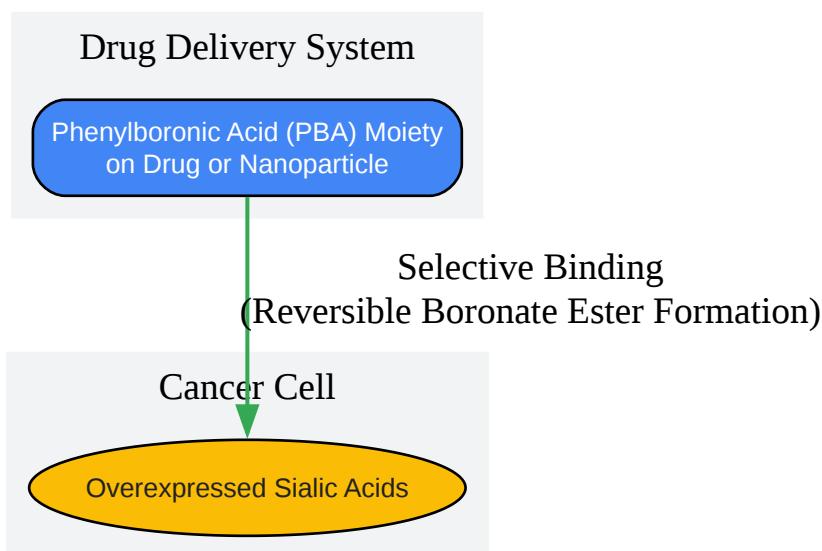
Phenylboronic acids and their derivatives are of significant interest in medicinal chemistry and drug development.

- Anti-Cancer Agents: This specific boronic acid is a reagent in the synthesis of dichloroacetamide analogs which have shown high anti-cancer activity.^[1] The broader class of phenylboronic acids has been explored for targeted cancer therapy due to their ability to bind with sialic acids, which are often overexpressed on the surface of cancer cells.^{[5][6]}
- Building Blocks for Complex Molecules: The biaryl motif constructed via Suzuki-Miyaura coupling is a common structural feature in many pharmaceuticals.^[4] **4-(2-**

Tetrahydropyranyloxy)phenylboronic acid provides a route to introduce a protected phenol group, which can be a key pharmacophore or a handle for further functionalization.

- Organic Semiconductors: This compound is also utilized in the synthesis of organic semiconductors, highlighting its utility in materials science.[1]

Logical Relationship in Targeted Drug Delivery:



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Caption: Phenylboronic acid's role in targeted drug delivery to cancer cells.

In conclusion, **4-(2-Tetrahydropyranyloxy)phenylboronic acid** is a crucial intermediate with well-defined properties and synthetic utility. Its role in the robust Suzuki-Miyaura cross-coupling reaction makes it an invaluable tool for the synthesis of complex organic molecules, with significant applications in the development of new pharmaceuticals and advanced materials.

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